molecular formula C16H18O9 B585565 (1S,3R,4R,5R)-3-[(E)-3-(3,4-dihydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylic acid CAS No. 1323443-06-6

(1S,3R,4R,5R)-3-[(E)-3-(3,4-dihydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylic acid

Cat. No.: B585565
CAS No.: 1323443-06-6
M. Wt: 360.265
InChI Key: CWVRJTMFETXNAD-WKFUDWLESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Stereochemical Configuration Analysis

The International Union of Pure and Applied Chemistry designation for this compound reflects its complex stereochemical architecture, specifically denoting the (1S,3R,4R,5R) configuration of the quinic acid moiety. The systematic name explicitly identifies the compound as this compound, emphasizing the E-configuration of the double bond within the caffeic acid portion. This stereochemical arrangement is critical for understanding the compound's biological activity and molecular recognition properties.

The quinic acid component possesses four distinct stereocenters located at carbons 1, 3, 4, and 5, each contributing to the overall three-dimensional structure of the molecule. The (1S,3R,4R,5R) configuration represents the naturally occurring form found in plant systems, where the specific spatial arrangement of hydroxyl groups and carboxylic acid functionality creates a unique molecular topology. This stereochemical configuration directly influences the compound's interaction with enzymes and receptors, particularly in the context of phenylpropanoid metabolism.

The nomenclature also specifies the E-geometry of the propene linker connecting the aromatic ring to the ester functionality, indicating a trans arrangement of substituents across the double bond. This geometric configuration contributes to the overall planarity of the caffeic acid moiety and affects the compound's conjugation properties. The systematic identification of each chiral center and geometric element provides researchers with precise structural information necessary for synthesis planning and analytical method development.

Isotopic Labeling Patterns in 13C6-Cyclohexatriene Moiety

The isotopic labeling pattern in this compound specifically targets the aromatic ring system, where all six carbon atoms of the benzene ring are replaced with carbon-13 isotopes. This comprehensive labeling strategy, designated as (1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl, provides uniform isotopic enrichment throughout the aromatic portion of the caffeic acid unit. The carbon-13 incorporation results in a molecular weight increase from 354.31 grams per mole for the native compound to 360.26 grams per mole for the labeled variant.

The uniformly labeled benzene ring creates distinctive spectroscopic signatures that facilitate advanced analytical techniques including nuclear magnetic resonance spectroscopy and mass spectrometry applications. Each carbon-13 atom contributes approximately 1.003 atomic mass units to the overall molecular weight, resulting in a cumulative mass shift of approximately 6 atomic mass units. This isotopic pattern enables precise tracking of the aromatic moiety through complex biochemical transformations and metabolic processes.

The specific labeling pattern maintains the electronic properties of the aromatic system while providing enhanced analytical capabilities for mechanistic studies. The presence of six carbon-13 atoms within the benzene ring creates a unique isotopic fingerprint that can be distinguished from naturally occurring carbon-13 background levels. This labeling strategy proves particularly valuable for investigating lignin biosynthesis pathways and phenylpropanoid metabolism, where the fate of the aromatic ring system is of primary interest.

The isotopic enrichment does not significantly alter the chemical reactivity or biological activity of the compound, ensuring that experimental results obtained with the labeled variant accurately reflect the behavior of the native molecule. However, the increased molecular mass may result in subtle kinetic isotope effects that must be considered when interpreting experimental data. These effects typically manifest as slight changes in reaction rates or enzyme binding affinities, though such variations are generally within acceptable experimental error ranges.

Comparative Analysis with Native Chlorogenic Acid Analogues

Comparative analysis between the carbon-13 labeled compound and its native chlorogenic acid analogues reveals several important structural and analytical distinctions. The native chlorogenic acid, designated as 3-caffeoylquinic acid, possesses the identical stereochemical configuration (1S,3R,4R,5R) but contains naturally abundant carbon isotopes throughout its structure. The molecular formula C16H18O9 remains consistent between both compounds, with the primary difference lying in the isotopic composition of the aromatic ring system.

The chemical properties of both compounds demonstrate remarkable similarity, including identical melting points, solubility characteristics, and basic reactivity patterns. Both molecules exhibit the same ester linkage between caffeic acid and quinic acid components, specifically at the 3-position of the quinic acid ring. The hydroxyl group distribution pattern remains unchanged, with the caffeic acid portion contributing two adjacent hydroxyl groups at the 3,4-positions of the benzene ring, while the quinic acid moiety provides three hydroxyl groups at positions 1, 4, and 5.

Spectroscopic analysis reveals the most significant differences between the labeled and native compounds. Nuclear magnetic resonance spectroscopy demonstrates characteristic carbon-13 coupling patterns in the labeled compound that are absent in the native molecule. The carbon-13 enriched aromatic region exhibits enhanced signal intensity and resolution, facilitating detailed structural elucidation and conformational analysis. Mass spectrometry readily distinguishes between the two compounds based on their molecular weight difference, with the labeled variant appearing at mass-to-charge ratio 360.26 compared to 354.31 for the native compound.

The biological activity profiles of both compounds remain essentially equivalent, as the isotopic substitution does not alter the fundamental molecular recognition elements responsible for bioactivity. Both compounds function as intermediates in lignin biosynthesis and exhibit similar antioxidant properties due to their preserved phenolic hydroxyl group arrangements. The ester linkage susceptibility to hydrolysis by plant esterases also remains unchanged, ensuring that metabolic studies with the labeled compound accurately reflect natural biochemical processes.

X-ray Crystallography and Conformational Studies

X-ray crystallographic analysis of chlorogenic acid derivatives has provided detailed insights into the three-dimensional structure and conformational preferences of these compounds. The crystal structure belongs to the orthorhombic system with space group P212121, exhibiting specific lattice parameters where α = β = γ = 90 degrees and Z = 8. These crystallographic parameters indicate a highly ordered crystal packing arrangement that accommodates the complex molecular geometry of the quinic acid-caffeic acid ester.

The unit cell volume measurements demonstrate efficient molecular packing within the crystalline lattice, reflecting the optimization of intermolecular interactions including hydrogen bonding networks. The presence of multiple hydroxyl groups throughout the molecule facilitates extensive hydrogen bonding between adjacent molecules, contributing to crystal stability and defining the overall three-dimensional architecture. The carboxylic acid functionality of the quinic acid portion participates in additional hydrogen bonding interactions that further stabilize the crystal structure.

Conformational analysis reveals that the quinic acid ring adopts a chair-like conformation similar to cyclohexane derivatives, with the ester linkage at the 3-position occupying an equatorial orientation. This conformational preference minimizes steric interactions between the caffeic acid moiety and the hydroxyl groups on the quinic acid ring. The caffeic acid portion maintains a planar configuration due to its conjugated π-system, extending from the aromatic ring through the α,β-unsaturated ester linkage.

The fragmentation patterns observed in mass spectrometry studies provide additional conformational information, revealing that the specific stereochemical relationships between substituents on the quinic acid moiety directly influence molecular fragmentation behavior. The distinctive behavior of different caffeoylquinic acid isomers demonstrates that conformational factors play crucial roles in determining spectroscopic and analytical properties. These conformational studies establish that fragmentation proceeds through specific quinic acid conformers where relevant substituents adopt transient 1,3-syn-diaxial relationships, facilitating characteristic fragmentation pathways.

The crystallographic data also reveal the precise bond lengths and angles within the molecule, providing quantitative structural parameters essential for computational modeling and theoretical studies. The ester bond connecting the caffeic acid and quinic acid components exhibits standard geometric parameters consistent with related phenolic esters, while the aromatic ring dimensions conform to typical benzene ring characteristics despite the isotopic labeling.

Properties

IUPAC Name

(1S,3R,4R,5R)-3-[(E)-3-(3,4-dihydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O9/c17-9-3-1-8(5-10(9)18)2-4-13(20)25-12-7-16(24,15(22)23)6-11(19)14(12)21/h1-5,11-12,14,17-19,21,24H,6-7H2,(H,22,23)/b4-2+/t11-,12-,14-,16+/m1/s1/i1+1,3+1,5+1,8+1,9+1,10+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWVRJTMFETXNAD-WKFUDWLESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H]([C@@H](C[C@@]1(C(=O)O)O)OC(=O)/C=C/[13C]2=[13CH][13C](=[13C]([13CH]=[13CH]2)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification Reactions

The core strategy for synthesizing 3-CQA derivatives involves esterification between caffeic acid (or its labeled analog) and quinic acid. The ¹³C₆-labeled variant requires the use of ¹³C-enriched caffeic acid (3,4-dihydroxycinnamic acid).

Method Conditions Yield Key Challenges Reference
Conventional EsterificationAcid-catalyzed reaction (e.g., H₂SO₄, p-TsOH) in anhydrous solvents40–60%Low regioselectivity, side reactions
Wittig ReactionYlide-mediated olefination in aqueous media48–94%Esterification efficiency dependent on ylide
Enzymatic CatalysisLipase or esterase-mediated transesterification in organic solvents50–70%Enzyme stability, substrate specificity

Notes :

  • Caffeic Acid Preparation : ¹³C-labeled caffeic acid is synthesized via oxidation of ¹³C-labeled p-coumaric acid or hydroxylation of ¹³C-labeled cinnamic acid.

  • Quinic Acid Activation : Quinic acid is activated as a methyl ester or chloroformate intermediate to enhance electrophilicity.

Protecting Group Chemistry

To prevent side reactions during esterification, hydroxyl groups on quinic acid are protected using acetyl or benzyl groups. For example:

  • Acetylation : Quinic acid is treated with acetic anhydride in pyridine to form triacetylquinic acid.

  • Esterification : The protected quinic acid reacts with ¹³C-labeled caffeoyl chloride under basic conditions.

  • Deprotection : Hydrolysis with NaOH or catalytic hydrogenation removes protecting groups.

Example Protocol :

  • Step 1 : Quinic acid → Triacetylquinic acid (Ac₂O, pyridine, 0°C → RT, 24 hr).

  • Step 2 : Reaction with ¹³C-caffeoyl chloride (DCC, DMAP, CH₂Cl₂, 0°C → RT, 12 hr).

  • Step 3 : Saponification (NaOH, MeOH/H₂O, 50°C, 6 hr).

Stereochemical Control

The (1S,3R,4R,5R) configuration requires precise control during synthesis.

Strategy Mechanism Outcome Reference
Sharpless Asymmetric DihydroxylationOxidation of allylic alcohols with OsO₄ to install vicinal diolsHigh enantiomeric excess (e.e.)
Chiral Auxiliary ApproachUse of Evans oxazolidinones to direct diastereoselective aldol reactions>90% diastereomeric ratio (d.r.)

Case Study :
In synthesizing (1S,3R,4R,5R)-trihydroxycyclohexane-1-carboxylic acid, a chiral auxiliary was employed to install hydroxyl groups at positions 3, 4, and 5. Subsequent deprotection and esterification with ¹³C-caffeic acid yielded the target compound.

Biosynthetic Approaches

Microbial Production

E. coli strains engineered with plant-derived enzymes (e.g., NtHQT from Nicotiana tabacum) can synthesize 3-CQA from ¹³C-labeled precursors.

Strain Precursors CGA Titer Byproduct Management Reference
HM12 (E. coli)¹³C-Glucose + l-Tyrosine4,988.7 mg/LHpaBC from P. aeruginosa for l-DOPA conversion
BD07 (E. coli)¹³C-Caffeic acid + Quinic acid131.31 mg/LSyntrophic coculture with MG09 strain

Key Steps :

  • Precursor Supply : ¹³C-Glucose is fed to E. coli to label the shikimate pathway.

  • Pathway Engineering : aroD (3-dehydroquinate dehydratase) and ydiB (shikimate dehydrogenase) are optimized for precursor flux.

  • Byproduct Mitigation : HpaBC converts l-DOPA to p-hydroxyphenylacetic acid, reducing competition for quinic acid.

Enzymatic Coupling

Hydroxycinnamoyl-CoA: quinic acid transferase (HQT) catalyzes the esterification of ¹³C-caffeoyl-CoA with quinic acid.

Enzyme Source Substrate Specificity Activity (U/mg) Optimal pH/Temp Reference
Nicotiana tabacum¹³C-Caffeoyl-CoA + Quinic acid12.5 ± 1.2pH 7.5, 30°C
Arabidopsis thalianap-Coumaroyl-CoA + Quinic acid8.3 ± 0.9pH 7.0, 25°C

Challenges :

  • Substrate Availability : ¹³C-Caffeoyl-CoA requires in vitro synthesis from ¹³C-caffeic acid and CoA.

  • Enzyme Stability : HQT loses activity above 35°C, necessitating mild reaction conditions.

Isotopic Labeling Strategies

¹³C-Enriched Precursor Synthesis

Precursor Labeling Method Purity Cost Reference
¹³C-Caffeic acidOxidation of ¹³C-p-coumaric acid>98%High
¹³C-Quinic acidBiosynthesis from ¹³C-glucose in E. coli95–99%Moderate

Note : Chemical synthesis of ¹³C-caffeic acid involves multistep reactions, whereas microbial labeling is cost-effective but requires strain optimization.

Optimization and Yield Enhancement

Catalytic Systems

Catalyst Reaction Yield Improvement Mechanism Reference
Yb(OTf)₃Esterification70–90%Lewis acid activation of carbonyl
BOP/DIEACoupling82%Phosphonium activation of carboxylic acid

Case Study :
Ytterbium triflate (Yb(OTf)₃) in nitromethane catalyzed the esterification of ¹³C-caffeic acid with quinic acid, achieving 89% yield under mild conditions.

Green Chemistry Approaches

Method Advantages Limitations Reference
Aqueous WittigNo organic solvent, E-isomer selectivityLimited to aliphatic aldehydes
Microwave AssistanceReduced reaction time (30 min vs 24 hr)Scalability issues

Analytical Characterization

Spectroscopic Data

Technique Key Peaks ¹³C-Labeled Peaks Reference
¹H NMR (DMSO-d₆)δ 7.52 (d, J=15.9 Hz, H-7), 6.30 (d, J=15.9 Hz, H-8)δ 176.42 (C=O), 168.10 (C=O)
¹³C NMRδ 148.14 (C-3), 145.53 (C-4), 144.75 (C-5)Enriched at aromatic carbons
HRMSm/z 354.31 [M-H]⁻ (C₁₆H₁₇O₉⁻)Δm/z = +6 (¹³C₆)

Fragmentation Pattern :

Ionization Mode Key Fragments Mechanism Reference
Negative Ionizationm/z 191.0564 (caffeic acid), 192.0597Cleavage of ester bond

Chromatographic Separation

Method Conditions Resolution Reference
UHPLC-DADC18 column, 0.1% FA in ACN/H₂O, 280 nm>1.5 (Rf)
LC-MS/MSTriple quadrupole, SRM (m/z 353 → 191)High specificity

Chemical Reactions Analysis

Types of Reactions

(1S,3R,4R,5R)-3-[(E)-3-(3,4-dihydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones.

    Reduction: It can be reduced to form dihydro derivatives.

    Esterification: It can form esters with alcohols.

    Isomerization: It can isomerize to form different caffeoylquinic acid isomers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are used.

    Esterification: Acid catalysts like sulfuric acid are employed.

    Isomerization: Heat and water are typically used to induce isomerization.

Major Products

    Oxidation: Quinones

    Reduction: Dihydro derivatives

    Esterification: Esters of this compound

    Isomerization: Different isomers of caffeoylquinic acid

Scientific Research Applications

(1S,3R,4R,5R)-3-[(E)-3-(3,4-dihydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a standard in analytical chemistry for the quantification of Chlorogenic Acid in various samples.

    Biology: Employed in studies of metabolic pathways and enzyme interactions due to its stable isotopic label.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anti-cancer properties.

    Industry: Used in the food industry as an additive for its antioxidant properties and in the development of functional foods.

Mechanism of Action

(1S,3R,4R,5R)-3-[(E)-3-(3,4-dihydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylic acid exerts its effects through several molecular mechanisms:

    Anti-inflammatory: It moderates the synthesis and secretion of inflammatory mediators such as TNF-α, IL-1β, IL-6, IL-8, NO, and PGE2.

    Antioxidant: It activates the Nrf2 pathway, increasing the expression of antioxidant enzymes and reducing oxidative stress.

    Metabolic Regulation: It influences glucose and lipid metabolism by activating AMPK pathways and modulating key enzymes involved in these processes.

Comparison with Similar Compounds


Key Properties :

  • Molecular formula : C₁₆H₁₈O₉ (with ¹³C6 substitution in the caffeoyl group).
  • Molecular weight: ~360.31 g/mol (non-labeled analog: 354.31 g/mol) .
  • Hazards : Classified as a Warning substance (H315: skin irritation, H319: eye irritation, H335: respiratory irritation) .

This compound is primarily used in metabolic and pharmacokinetic studies due to its isotopic labeling, enabling precise tracking via NMR or mass spectrometry .

Comparison with Similar Compounds

Chlorogenic Acid (CGA) and Its Isomers

Chlorogenic Acid (5-O-Caffeoylquinic Acid) :

  • Structure : Similar quinic acid backbone but with the caffeoyl group at position 5 instead of 3 .
  • Bioactivity : Exhibits antioxidant, anti-inflammatory, and hypoglycemic effects by modulating glucose metabolism and scavenging free radicals .
  • Key difference : The target compound’s 3-O-substitution and isotopic labeling make it more suitable for mechanistic studies, while 5-O-CGA is abundant in dietary sources like coffee .

Di-Caffeoylquinic Acids

4,5-Di-O-Caffeoylquinic Acid (CAS 57378-72-0) :

  • Structure : Two caffeoyl groups at positions 4 and 5 .
  • Bioactivity: Enhanced antioxidant capacity compared to mono-substituted CGAs due to increased phenolic content .
  • Key difference : The di-substitution reduces solubility but increases potency in radical-scavenging assays, whereas the target compound’s single substitution prioritizes tracer utility over potency .

Structural Analogs with Modified Backbones

(3R,5R)-3,5-Dihydroxycyclohex-1-ene-1-carboxylic Acid :

  • Structure : Cyclohexene ring with hydroxyl groups at positions 3 and 5, lacking the caffeoyl ester .
  • Bioactivity: Limited antioxidant activity compared to CGAs, highlighting the critical role of the caffeoyl group in redox modulation .

Isotopically Labeled Derivatives

5-O-(3′-O-Glucosylcaffeoyl)quinic Acid :

  • Structure : Caffeoyl group modified with a glucosyl moiety at position 3′, enhancing hydrophilicity .
  • Application: Improved bioavailability compared to non-glycosylated CGAs, whereas the target compound’s ¹³C6 label facilitates metabolic pathway tracing .

Data Table: Comparative Analysis

Compound Name Molecular Formula Substituents Key Features Bioactivity/Application References
Target Compound (¹³C6-labeled 3-O-CGA) C₁₆H₁₈O₉ (¹³C6) 3-O-caffeoyl (¹³C6 cyclohexatriene) Isotopic labeling for tracer studies Metabolic research, antioxidant
Chlorogenic Acid (5-O-CGA) C₁₆H₁₈O₉ 5-O-caffeoyl Natural dietary antioxidant Hypoglycemic, anti-inflammatory
4,5-Di-O-Caffeoylquinic Acid C₂₅H₂₄O₁₂ 4,5-di-O-caffeoyl High phenolic content Enhanced antioxidant activity
5-O-(3′-O-Glucosylcaffeoyl)quinic Acid C₂₂H₂₈O₁₄ 5-O-caffeoyl-3′-O-glucosyl Improved solubility Bioavailability enhancement
(3R,5R)-3,5-Dihydroxycyclohexene-1-carboxylic Acid C₈H₁₀O₄ Cyclohexene backbone Conformational rigidity Limited bioactivity

Biological Activity

The compound (1S,3R,4R,5R)-3-[(E)-3-(3,4-dihydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylic acid is a derivative of chlorogenic acid and is recognized for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

This compound is characterized by its complex structure which includes multiple hydroxyl groups and a cyclohexane ring. Its molecular formula is C21_{21}H23_{23}O10_{10} and it features isotopic labeling with carbon-13 for precise tracking in biological studies.

Antioxidant Properties

Chlorogenic acids are known for their antioxidant activity , which helps in scavenging free radicals and reducing oxidative stress. Studies have shown that this compound exhibits significant free radical scavenging activity , making it beneficial in preventing cellular damage associated with various diseases.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties in various models. For instance:

  • In vitro studies indicated that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages .
  • Animal models of inflammation have shown reduced edema and inflammatory markers upon administration of the compound .

Anticancer Activity

Research has highlighted the potential of this compound in cancer therapy:

  • Cell line studies have revealed that it can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation .
  • A notable study observed that treatment with this compound led to a significant reduction in tumor size in xenograft models of melanoma .

Metabolic Effects

This compound has been implicated in metabolic regulation:

  • It enhances glucose uptake in muscle cells and improves insulin sensitivity.
  • Animal studies suggest that it may help in regulating lipid metabolism and reducing body fat accumulation .

The biological activities of this compound can be attributed to several mechanisms:

  • Antioxidant Mechanism : The hydroxyl groups donate electrons to free radicals, neutralizing them.
  • Anti-inflammatory Mechanism : It inhibits nuclear factor kappa B (NF-kB), leading to decreased expression of inflammatory genes.
  • Anticancer Mechanism : The compound interacts with DNA and modulates the cell cycle by inducing G0/G1 phase arrest.

Case Studies

StudyModelFindings
In vitro cancer cell linesInduced apoptosis via caspase activation.
Murine model of inflammationReduced edema and inflammatory markers.
Diabetic ratsImproved glucose tolerance and insulin sensitivity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.